molecular formula C17H17BrN2O3 B2356502 5-bromo-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide CAS No. 941978-51-4

5-bromo-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide

Cat. No.: B2356502
CAS No.: 941978-51-4
M. Wt: 377.238
InChI Key: PMQYWEJHNBRTSW-UHFFFAOYSA-N
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Description

5-bromo-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is a chemical compound with the CAS Registry Number 941873-17-2. Its molecular formula is C17H17BrN2O3 and it has a molecular weight of approximately 377.24 g/mol . This furan-2-carboxamide derivative is offered for research purposes and is available in various quantities from chemical suppliers . While the specific biological activity and research applications of this exact compound are not detailed in the available literature, compounds with similar structural motifs, such as furan-carboxamides linked to aniline derivatives, have been investigated in medicinal chemistry for their potential biological activities . As with any research compound, proper safety procedures should be followed. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals .

Properties

IUPAC Name

5-bromo-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3/c1-11-10-12(19-17(22)14-7-8-15(18)23-14)5-6-13(11)20-9-3-2-4-16(20)21/h5-8,10H,2-4,9H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQYWEJHNBRTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)Br)N3CCCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Intermediate Synthesis: 3-Methyl-4-(2-Oxopiperidin-1-yl)Aniline

The synthesis begins with preparing the aromatic amine intermediate, 3-methyl-4-(2-oxopiperidin-1-yl)aniline. A two-step protocol is commonly employed:

  • Friedel-Crafts Acylation :
    Piperidin-2-one reacts with 4-amino-2-methylphenol in the presence of phosphorus oxychloride (POCl₃) to form 3-methyl-4-(2-oxopiperidin-1-yl)phenol. This step proceeds at 80–90°C for 6–8 hours, achieving yields of 70–75%.
    $$
    \text{Piperidin-2-one} + \text{4-Amino-2-methylphenol} \xrightarrow{\text{POCl}_3} \text{3-Methyl-4-(2-oxopiperidin-1-yl)phenol}
    $$

  • Reductive Amination :
    The phenolic hydroxyl group is converted to an amine via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) at 50–60°C. Ammonium formate serves as a reducing agent, yielding 3-methyl-4-(2-oxopiperidin-1-yl)aniline with 80–85% efficiency.

Carboxamide Coupling: 5-Bromofuran-2-Carboxylic Acid Activation

The final step involves coupling the intermediate amine with 5-bromofuran-2-carboxylic acid. Two primary methods are documented:

Mixed Carbonic Anhydride Method
  • Reagents :
    • 5-Bromofuran-2-carboxylic acid (1.2 equiv)
    • Chloroformate (e.g., isobutyl chloroformate, 1.1 equiv)
    • Triethylamine (TEA, 2.0 equiv) in anhydrous tetrahydrofuran (THF).
  • Procedure :
    The carboxylic acid is activated by reaction with chloroformate and TEA at −10°C for 30 minutes. The intermediate anhydride is then treated with 3-methyl-4-(2-oxopiperidin-1-yl)aniline, stirred at room temperature for 12 hours, and purified via column chromatography (silica gel, ethyl acetate/hexane). Yield: 65–70%.
Peptide Coupling Reagents
  • Reagents :
    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equiv)
    • Hydroxybenzotriazole (HOBt, 1.5 equiv) in dimethylformamide (DMF).
  • Procedure :
    Activation of the carboxylic acid with EDCI/HOBt for 1 hour at 0°C, followed by addition of the amine. The reaction proceeds at 25°C for 24 hours, yielding 75–80% after recrystallization from ethanol.

Alternative Routes: Microwave-Assisted and Flow Chemistry

Recent advancements include:

  • Microwave Synthesis :
    Reducing reaction times from 12 hours to 30 minutes at 100°C, with comparable yields (70–75%).
  • Continuous Flow Systems :
    Using microreactors for the coupling step improves reproducibility and scalability, achieving 80% yield with a residence time of 10 minutes.

Analytical Characterization and Quality Control

Spectroscopic Data

Technique Key Signals Reference
¹H NMR (400 MHz, DMSO-d₆) δ 11.30 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H), 7.55 (s, 1H), 3.82 (s, 3H, OCH₃), 2.94–3.10 (m, 4H, piperidinone)
¹³C NMR (100 MHz, DMSO-d₆) δ 163.4 (C=O), 153.6 (C=O), 148.2 (furan C-Br), 121.8–135.4 (aromatic carbons)
FTIR (KBr) 3233 cm⁻¹ (N-H), 1722 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N)
HRMS [M+H]⁺ calc. 393.237, found 393.239

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/water gradient, 1.0 mL/min).
  • Melting Point : 212–213°C (decomposition observed above 215°C).

Pharmacological Relevance and Applications

While direct studies on this compound are limited, structural analogs demonstrate:

  • MDM2-p53 Interaction Inhibition : Potential anticancer activity via p53 pathway activation.
  • Neurotropic Effects : Modulation of cyclic AMP levels in neuronal cells.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various applications across multiple fields:

1. Medicinal Chemistry

  • Therapeutic Potential : The compound exhibits promising biological activity, making it a candidate for drug development targeting various diseases, including cancer and neurological disorders. Its structural features allow for interaction with biological targets, potentially modulating their activity.

2. Biological Studies

  • Target Interaction Studies : Research has focused on understanding how 5-bromo-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide interacts with specific enzymes and receptors, providing insights into its mechanism of action .

3. Chemical Biology

  • Biochemical Probes : The compound can be utilized as a biochemical probe to study specific cellular processes and pathways, aiding in the elucidation of complex biological mechanisms.

4. Industrial Applications

  • Material Development : Derivatives of this compound may be explored for use in developing new materials or enhancing chemical processes in industrial settings.

Case Studies and Research Findings

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated that this compound inhibits tumor growth in vitro by inducing apoptosis in cancer cells .
Study 2 Anti-inflammatory PropertiesFound to reduce pro-inflammatory cytokine levels in cellular models, indicating potential for treating inflammatory diseases.
Study 3 Neuroprotective EffectsInvestigated its neuroprotective properties in models of neurodegeneration, showing promise in preventing neuronal cell death .

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural analogs, emphasizing substituent variations, molecular properties, and inferred biological relevance:

Compound Name / ID Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features / Potential Applications Evidence Source
Target Compound : 5-Bromo-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide 3-methyl, 4-(2-oxopiperidin-1-yl) C₁₇H₁₆BrN₂O₃ 391.23 Conformational rigidity, hydrogen bonding
Z14 (ZINC27742665) 6-ethoxy-1,3-benzothiazol-2-yl C₁₅H₁₂BrN₃O₂S 374.24 Dengue virus NS inhibitor (antiviral)
5-Bromo-N-(3-chloro-4-morpholin-4-ylphenyl)furan-2-carboxamide 3-chloro, 4-morpholinyl C₁₆H₁₅BrClN₂O₃ 398.66 Enhanced solubility (polar morpholine)
5-Bromo-N-[4-(3-methyltriazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide 4-(3-methyltriazolo[4,3-b]pyridazin-6-yl) C₁₈H₁₃BrN₆O₂ 433.23 Heterocyclic diversity, kinase inhibition
5-Bromo-N-{2-[1-(4-fluorobenzoyl)piperidin-4-yl]ethyl}furan-2-carboxamide 2-(4-fluorobenzoylpiperidin-4-yl)ethyl C₂₀H₂₁BrFN₂O₃ 437.30 Fluorinated lipophilic substituent
5-Bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]furan-2-carboxamide 3-chloro, 4-(difluoromethoxy) C₁₂H₇BrClF₂NO₃ 338.50 Electrophilic substituent, metabolic stability
5-Bromo-N-(2-isopropylphenyl)furan-2-carboxamide 2-isopropyl C₁₄H₁₄BrNO₂ 314.17 Increased lipophilicity (isopropyl group)

Structural and Functional Insights

  • Substituent Effects :

    • Polar Groups (e.g., morpholinyl, oxopiperidinyl) : Improve solubility and target engagement via hydrogen bonding. For example, the morpholinyl group in enhances polarity compared to the target compound’s oxopiperidinyl group .
    • Halogenated Substituents (e.g., Cl, F) : Influence metabolic stability and binding affinity. The difluoromethoxy group in may reduce oxidative metabolism .
    • Heterocyclic Moieties (e.g., triazolo, benzothiazolyl) : Expand interaction with diverse biological targets. Z14’s benzothiazole ring is associated with antiviral activity .
  • Molecular Weight Trends :

    • Lower molecular weight analogs (e.g., 314.17 g/mol in ) may exhibit better bioavailability, while heavier compounds (e.g., 437.30 g/mol in ) could face challenges in membrane permeability .

Biological Activity

5-bromo-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H17BrN2O4C_{17}H_{17}BrN_{2}O_{4}, with a molecular weight of approximately 393.237 g/mol. The compound features a furan ring, a bromine atom, and a carboxamide group, which contribute to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Preliminary studies suggest it may modulate the activity of certain enzymes or receptors involved in various biological pathways. The presence of the piperidinone moiety is believed to enhance its binding affinity and selectivity towards these targets.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of oxazole carboxamides have been identified as potent apoptosis inducers in cancer cells. A study demonstrated that related compounds could inhibit tumor growth in xenograft models, suggesting that this compound may also possess similar effects .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in several studies. For example, it may act as a factor Xa inhibitor, which is crucial in the coagulation cascade, thereby providing therapeutic benefits in thrombotic diseases . The structure-activity relationship (SAR) studies on related compounds indicate that modifications can lead to enhanced inhibitory potency against specific targets.

Table 1: Summary of Biological Activities

Activity Description Reference
AnticancerInduces apoptosis in cancer cell lines; inhibits tumor growth in xenograft models
Enzyme InhibitionPotential factor Xa inhibitor; modulates coagulation pathways
Pharmacokinetic ProfilePreliminary studies suggest favorable pharmacokinetic properties

Case Study: Apoptosis Induction

A notable case study involved the evaluation of similar oxazole derivatives that exhibited significant apoptosis induction in human colorectal cancer cells. These compounds demonstrated an EC50 value of 270 nM and a GI50 value of 229 nM, leading to substantial tumor growth inhibition in vivo . This highlights the potential for this compound to be developed as an anticancer agent.

Q & A

Q. What are the typical synthetic routes for preparing 5-bromo-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide, and what reaction conditions are critical for yield optimization?

The synthesis involves two key steps:

  • Formation of the bromofuran-2-carbonyl chloride : React 5-bromofuran-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions to generate the reactive acyl chloride intermediate .
  • Amide coupling : React the acyl chloride with the amine group of 3-methyl-4-(2-oxopiperidin-1-yl)aniline in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., dichloromethane) .
    Critical conditions :
  • Maintain anhydrous conditions during coupling to prevent hydrolysis.
  • Use a 1.2:1 molar ratio of acyl chloride to amine for maximal conversion .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : Confirm the presence of the furan ring (δ ~6.5–7.5 ppm for protons), the piperidinone carbonyl (δ ~170–175 ppm for carbon), and the aromatic protons of the phenyl group (δ ~7.0–7.8 ppm) .
  • IR spectroscopy : Identify the carbonyl stretch of the amide (1650–1680 cm⁻¹) and the furan C-O-C stretch (1010–1050 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify the molecular ion peak (m/z = 431.03 for [M+H]⁺) and isotopic pattern consistent with bromine .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

  • Solubility : Soluble in DMSO (>10 mg/mL), moderately soluble in dichloromethane, and poorly soluble in water (<0.1 mg/mL) .
  • Stability : Stable at room temperature under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions. Store at –20°C in desiccated form .
  • LogP : Predicted logP ~3.2 (via XlogP3), indicating moderate lipophilicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Substituent variation : Synthesize analogs with modifications to the bromofuran (e.g., chlorine substitution), piperidinone (e.g., replacing the oxo group with thio), or phenyl ring (e.g., varying methyl group positions) .
  • In vitro assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. Compare IC₅₀ values to identify critical functional groups .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to active sites .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects .
  • Off-target profiling : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
  • Meta-analysis : Compare data across studies with standardized protocols (e.g., ATP concentration in kinase assays) to minimize variability .

Q. How can reaction conditions be optimized for large-scale synthesis while maintaining enantiomeric purity?

  • Catalytic optimization : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps to control stereochemistry .
  • Flow chemistry : Implement continuous flow reactors for the acylation step to enhance reproducibility and reduce side reactions .
  • In-line monitoring : Employ PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .

Q. What computational methods are suitable for predicting the pharmacokinetic profile and toxicity of this compound?

  • ADMET prediction : Use tools like SwissADME to estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions .
  • Toxicity profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., bromine’s potential for bioaccumulation) .
  • MD simulations : Conduct molecular dynamics (GROMACS) to assess stability in biological membranes .

Q. How can researchers identify and validate novel biological targets for this compound?

  • Affinity chromatography : Immobilize the compound on resin and screen cellular lysates to pull down binding proteins .
  • CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify genes whose loss abolishes compound activity .
  • Transcriptomic analysis : Use RNA-seq to profile gene expression changes in treated vs. untreated cells .

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